molecular formula C10H11N B13998926 N-benzylidenecyclopropylamine CAS No. 3187-77-7

N-benzylidenecyclopropylamine

Cat. No.: B13998926
CAS No.: 3187-77-7
M. Wt: 145.20 g/mol
InChI Key: AJEGQHWTAFJTEO-UHFFFAOYSA-N
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Description

Cyclopropanamine,n-(phenylmethylene)- is an organic compound with the molecular formula C10H11N It is a derivative of cyclopropanamine, where the amine group is substituted with a phenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropanamine,n-(phenylmethylene)- can be synthesized through the condensation of benzaldehyde with cyclopropanamine. The reaction typically involves refluxing benzaldehyde and cyclopropanamine in dichloromethane (CH2Cl2) with the addition of molecular sieves to remove water formed during the reaction . The mixture is then filtered, and the solvent is evaporated to obtain the product.

Industrial Production Methods

While specific industrial production methods for Cyclopropanamine,n-(phenylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine,n-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the imine group back to the amine.

    Substitution: The phenylmethylene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Conversion back to cyclopropanamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Cyclopropanamine,n-(phenylmethylene)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanamine,n-(phenylmethylene)- involves its interaction with various molecular targets. The phenylmethylene group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanamine: The parent compound without the phenylmethylene substitution.

    N-Benzylcyclopropanamine: Similar structure but with a benzyl group instead of phenylmethylene.

    Cyclopropylamine: A simpler amine with a cyclopropyl group.

Uniqueness

Cyclopropanamine,n-(phenylmethylene)- is unique due to the presence of both the cyclopropane ring and the phenylmethylene group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

3187-77-7

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

N-cyclopropyl-1-phenylmethanimine

InChI

InChI=1S/C10H11N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,8,10H,6-7H2

InChI Key

AJEGQHWTAFJTEO-UHFFFAOYSA-N

Canonical SMILES

C1CC1N=CC2=CC=CC=C2

Origin of Product

United States

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